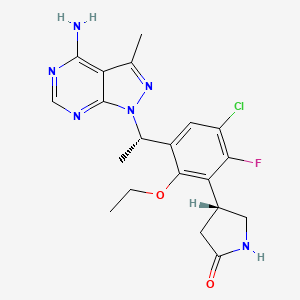

Cruzain-IN-1

概要

説明

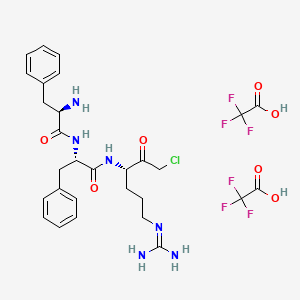

ML092は、クルザイン-IN-1としても知られており、クルザイン酵素の選択的、共有結合的、可逆的な阻害剤です。クルザインは、シャーガス病の原因となる寄生虫トリパノソーマ・クルージのライフサイクルにおいて重要な役割を果たすシステインプロテアーゼです。 ML092は、10ナノモルという阻害濃度(IC50)を持ち、強力な阻害剤です .

2. 製法

合成経路と反応条件: ML092の合成には、コア構造の調製から始まり、阻害特性を付与する官能基の導入まで、複数のステップが含まれます。詳細な合成経路は、所有権があり、公表されていません。 通常、求核置換反応、縮合反応などの有機合成技術と、再結晶やクロマトグラフィーなどの精製ステップが含まれます .

工業生産方法: ML092の工業生産では、おそらくラボレベルの合成プロセスをスケールアップする必要があるでしょう。これには、収量と純度を最大化するための反応条件の最適化、工業規模の反応器の使用、高度な精製技術の採用が含まれます。 この化合物は、長期安定のために-20°Cで固体として保存され、実験で使用するためにジメチルスルホキシド(DMSO)に溶解することができます .

科学的研究の応用

ML092 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the inhibition of cysteine proteases and to develop new inhibitors with improved properties.

Biology: Employed in research on Trypanosoma cruzi to understand the role of Cruzain in the parasite’s life cycle and to develop potential treatments for Chagas disease.

Medicine: Investigated for its potential therapeutic applications in treating Chagas disease and other diseases involving cysteine proteases.

Industry: Utilized in drug discovery and development programs to identify and optimize new inhibitors of cysteine proteases

作用機序

ML092は、クルザインの活性部位に共有結合的に結合することで、酵素活性を阻害します。この阻害は可逆的であり、特定の条件下では化合物酵素から解離することができます。ML092の分子標的は、クルザインの活性部位にある触媒システイン残基です。 この部位をブロックすることで、ML092は酵素が基質を切断するのを防ぎ、トリパノソーマ・クルージのライフサイクルを阻害します .

類似化合物:

E64: 別のシステインプロテアーゼ阻害剤ですが、ML092と比較して不可逆的であり、選択性も低いです。

K777: 化学構造と作用機序が異なる、クルザインの強力な阻害剤です。

Z-Phe-Ala-CHN2: システインプロテアーゼを標的とするペプチドベースの阻害剤ですが、ML092の選択性と効力は備えていません

ML092の独自性: ML092は、クルザインに対する高い選択性と可逆的な阻害により、他に類を見ない存在です。 共有結合的な結合機構により、低濃度で強力な阻害が可能となり、研究や潜在的な治療用途において貴重なツールとなっています .

生化学分析

Biochemical Properties

Cruzain-IN-1 selectively inhibits cruzain over other Trypanosoma proteases such as cathepsin L-like protein and cathepsin B-like protease . It interacts with cruzain by binding to its active site, thereby preventing the enzyme from performing its function . The nature of this interaction is competitive, meaning this compound competes with the substrate for the active site of the enzyme .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the activity of cruzain, a protease that plays a key role in the survival and immune evasion of Trypanosoma cruzi . By inhibiting cruzain, this compound disrupts the intracellular development of the parasite, thereby affecting its survival and replication .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of cruzain, thereby inhibiting the enzyme’s activity . This binding interaction prevents cruzain from cleaving its substrates, leading to a disruption in the biochemical processes that the enzyme is involved in . The inhibition of cruzain by this compound is competitive, meaning the compound and the substrate compete for the active site of the enzyme .

Subcellular Localization

The subcellular localization of this compound is likely to be wherever its target, the cruzain enzyme, is located. Cruzain is a cysteine protease that is pivotal to the life-cycle of Trypanosoma cruzi

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of ML092 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups that confer its inhibitory properties. The detailed synthetic route is proprietary and not publicly disclosed. it typically involves organic synthesis techniques such as nucleophilic substitution, condensation reactions, and purification steps like recrystallization and chromatography .

Industrial Production Methods: Industrial production of ML092 would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, using industrial-scale reactors, and employing advanced purification techniques. The compound is stored as a solid at -20°C for long-term stability and can be dissolved in dimethyl sulfoxide (DMSO) for use in experiments .

化学反応の分析

反応の種類: ML092は、次のようないくつかの種類の化学反応を起こします。

酸化: ML092は特定の条件下で酸化され、化学構造が変化し、阻害活性も変化する可能性があります。

還元: 還元反応は、ML092の官能基を修飾し、クルザインへの結合親和性に影響を与える可能性があります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

主要な生成物: これらの反応から生成される主要な生成物は、使用された特定の試薬と条件によって異なります。 例えば、酸化によってML092の酸化誘導体が生成される場合があり、置換反応によって様々な置換アナログが生成される可能性があります .

4. 科学研究への応用

ML092は、次のような幅広い科学研究の応用範囲を持っています。

化学: システインプロテアーゼの阻害を研究するためのツール化合物として、また、特性が向上した新しい阻害剤を開発するために使用されます。

生物学: トリパノソーマ・クルージの研究において、クルザインが寄生虫のライフサイクルにおいて果たす役割を理解し、シャーガス病の治療薬を開発するために使用されます。

医学: シャーガス病やシステインプロテアーゼが関与する他の疾患の治療における潜在的な治療用途について研究されています。

類似化合物との比較

E64: Another cysteine protease inhibitor, but it is irreversible and less selective compared to ML092.

K777: A potent inhibitor of Cruzain with a different chemical structure and mechanism of action.

Z-Phe-Ala-CHN2: A peptide-based inhibitor that targets cysteine proteases but lacks the selectivity and potency of ML092

Uniqueness of ML092: ML092 is unique due to its high selectivity and reversible inhibition of Cruzain. Its covalent binding mechanism allows for potent inhibition at low concentrations, making it a valuable tool in research and potential therapeutic applications .

特性

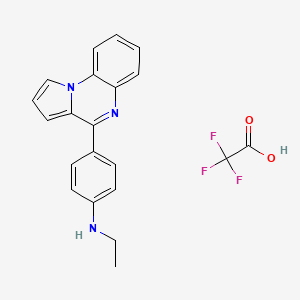

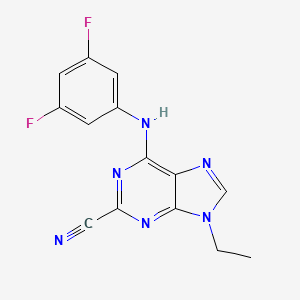

IUPAC Name |

6-(3,5-difluoroanilino)-9-ethylpurine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2N6/c1-2-22-7-18-12-13(20-11(6-17)21-14(12)22)19-10-4-8(15)3-9(16)5-10/h3-5,7H,2H2,1H3,(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZYYBVWPURUFRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC2=C(N=C(N=C21)C#N)NC3=CC(=CC(=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201347893 | |

| Record name | 6-(3,5-Difluoroanilino)-9-ethyl-2-purinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1199523-24-4 | |

| Record name | 6-(3,5-Difluoroanilino)-9-ethyl-2-purinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-7-[(5S,6R)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid](/img/structure/B560389.png)

![[Ala2,8,9,11,19,22,24,25,27,28]-VIP](/img/structure/B560399.png)

![(2E,4E)-Hexa-2,4-dienoic acid {(S)-2-[(S)-2-methyl-1-((3R,4S)-4-methyl-2,5-dioxo-pyrrolidine-3-carbonyl)-propylcarbamoyl]-1-phenyl-ethyl}-amide](/img/structure/B560402.png)

![1-[4-[5-chloro-4-(3,5-dimethylpyridin-2-yl)pyridin-2-yl]piperazin-1-yl]-3-methylsulfonylpropan-1-one;hydrochloride](/img/structure/B560409.png)

![(3S)-N-[(2S)-1-(cyclohexylmethylamino)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-(4-oxo-4-phenylbutanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide;hydrochloride](/img/structure/B560410.png)